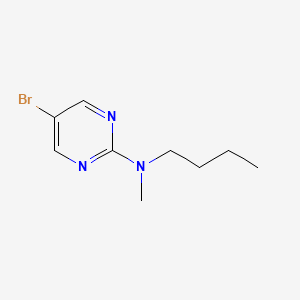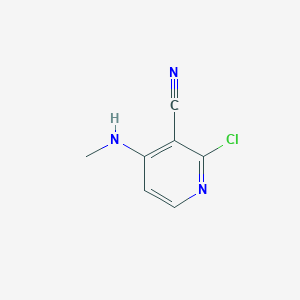![molecular formula C24H23NO4 B12517173 3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid CAS No. 816446-74-9](/img/structure/B12517173.png)
3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methoxy and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, it may function as a degrader of certain proteins, leading to the accumulation of other proteins that affect cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: This compound shares a similar pyridine core but differs in its functional groups and overall structure.
2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid: This compound has similar methoxy and methyl substitutions but on a different aromatic ring system.
Uniqueness
3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of a prop-2-enoic acid moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
816446-74-9 |
|---|---|
Molekularformel |
C24H23NO4 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
3-[2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C24H23NO4/c1-15-11-18(28-3)6-8-20(15)22-13-17(5-10-24(26)27)14-23(25-22)21-9-7-19(29-4)12-16(21)2/h5-14H,1-4H3,(H,26,27) |
InChI-Schlüssel |
RRBDJRFULNJDJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
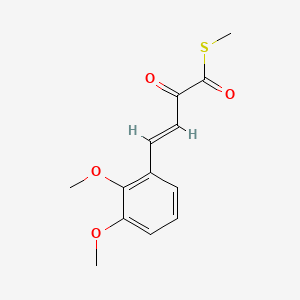
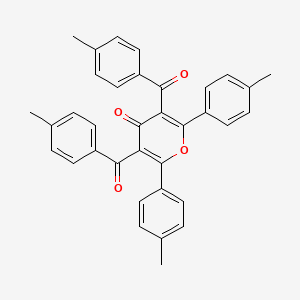
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
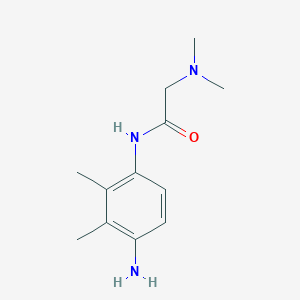
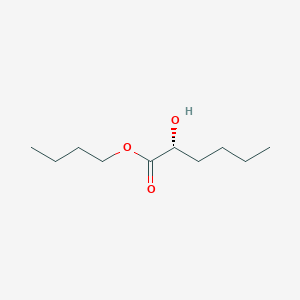
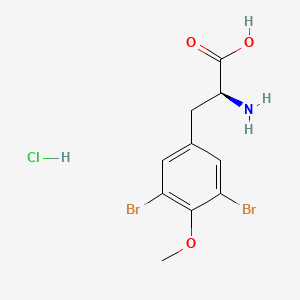
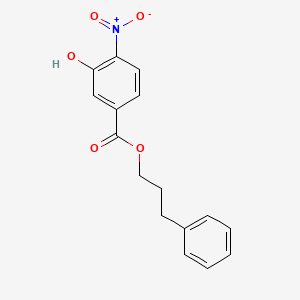
![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
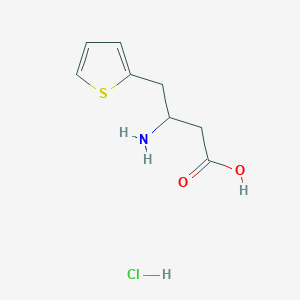
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
